molecular formula C9H13NO B142753 (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol CAS No. 149403-05-4

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B142753
CAS No.: 149403-05-4
M. Wt: 151.21 g/mol
InChI Key: JHBXVBYRGVHEAH-SECBINFHSA-N
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Description

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol: is a chiral compound with a molecular formula of C9H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of 4-methylphenyl nitroethanol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Amination of Epoxides: Another method includes the ring-opening of epoxides with ammonia or amines in the presence of catalysts like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound often involves:

    Catalytic Hydrogenation: Large-scale hydrogenation processes using high-pressure hydrogen and metal catalysts.

    Enzymatic Resolution: Utilizing enzymes to selectively produce the desired enantiomer from racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-Methylphenyl ketone derivatives

    Reduction: 4-Methylphenyl amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.

    Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-Amino-1-phenylethanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.

    4-Methylphenylamine: Contains only the amino group without the hydroxyl group, leading to distinct chemical behavior.

Uniqueness

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical synthesis and potential for diverse biological activities.

Properties

IUPAC Name

(1S)-2-amino-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXVBYRGVHEAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498117
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149403-05-4
Record name (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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